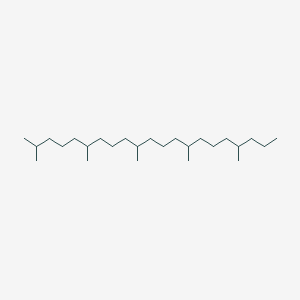

2,6,10,14,18-PENTAMETHYLHENEICOSANE

Description

2,6,10,14,18-Pentamethyleicosane (CAS: 51794-16-2) is a branched alkane with the molecular formula C₂₅H₅₂ and a molecular weight of 352.69 g/mol . Its structure features a 20-carbon backbone (eicosane) substituted with five methyl groups at positions 2, 6, 10, 14, and 18. This branching pattern distinguishes it from linear alkanes and imparts unique physicochemical properties, such as lower melting/boiling points compared to straight-chain counterparts due to reduced van der Waals interactions . The compound has been identified in plant-derived extracts, notably in traditional Chinese medicine formulations like Wenshen Huatan Quyu Decotion and Zuogui Wan, where it is hypothesized to contribute to pharmacological activities such as anti-inflammatory effects .

Properties

IUPAC Name |

2,6,10,14,18-pentamethylhenicosane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H54/c1-8-13-23(4)16-10-17-25(6)20-12-21-26(7)19-11-18-24(5)15-9-14-22(2)3/h22-26H,8-21H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRYOQEAJTHSPKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CCCC(C)CCCC(C)CCCC(C)CCCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H54 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90423845 | |

| Record name | Heneicosane, 2,6,10,14,18-pentamethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66519-77-5 | |

| Record name | Heneicosane, 2,6,10,14,18-pentamethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6,10,14,18-PENTAMETHYLHENEICOSANE can be synthesized through various chemical reactions, including rearrangement reactions and alkylation reactions under acidic or basic catalysis . In laboratory settings, it is often prepared by the alkylation of smaller hydrocarbons using methylating agents.

Industrial Production Methods: Industrial production of 2,6,10,14,18-PENTAMETHYLHENEICOSANE typically involves the catalytic alkylation of long-chain hydrocarbons. This process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,6,10,14,18-PENTAMETHYLHENEICOSANE primarily undergoes substitution reactions due to the presence of multiple methyl groups. It is relatively resistant to oxidation and reduction under standard conditions .

Common Reagents and Conditions: Common reagents used in reactions involving 2,6,10,14,18-PENTAMETHYLHENEICOSANE include halogens for halogenation reactions and strong acids or bases for catalyzing substitution reactions .

Major Products: The major products formed from reactions involving 2,6,10,14,18-PENTAMETHYLHENEICOSANE are typically halogenated derivatives or other substituted hydrocarbons .

Scientific Research Applications

2,6,10,14,18-PENTAMETHYLHENEICOSANE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6,10,14,18-PENTAMETHYLHENEICOSANE is primarily based on its hydrophobic nature. It interacts with other hydrophobic molecules and surfaces, forming stable, protective layers. This property is exploited in its use as a lubricant and protective agent .

Comparison with Similar Compounds

2,6,10,14-Tetramethylpentadecane (Pristane)

- Molecular Formula : C₁₉H₄₀

- Molecular Weight : 268.52 g/mol .

- Structure : A 15-carbon chain (pentadecane) with four methyl groups at positions 2, 6, 10, and 13.

- Properties: Lower molecular weight and shorter chain length compared to pentamethyleicosane. Higher volatility (boiling point ~296°C) due to reduced chain length . Applications: Used as a biological marker in immunology (e.g., inducing arthritis in murine models) and in organic synthesis .

2,6,10,14,18-Pentamethylicosa-2,6,10,14,18-pentaene

- Molecular Formula : C₂₅H₄₀ (unsaturated analogue) .

- Structure : Similar backbone to pentamethyleicosane but with five conjugated double bonds replacing single bonds.

- Properties :

- Unsaturation increases reactivity (e.g., susceptibility to oxidation) and alters electronic properties.

- Demonstrated bioactivity: Molecular docking studies suggest interactions with inflammatory markers (TNF-α, COX-2) with docking energies comparable to diclofenac, a standard anti-inflammatory drug .

- Key Differences :

2,6,10,15,19-Pentamethyleicosane

- Molecular Formula : C₂₅H₅₂ (positional isomer) .

- Structure : Methyl groups at positions 2, 6, 10, 15, and 19 instead of 2, 6, 10, 14, 18.

- Properties :

- Key Differences :

Comparative Data Table

Biological Activity

2,6,10,14,18-Pentamethylheneicosane (CAS Number: 66519-77-5) is a long-chain alkane with the molecular formula C26H54 and a molecular weight of 366.707 g/mol. While research on its biological activity is limited, it is essential to explore its potential effects in various biological contexts. This article synthesizes available data on the biological activity of 2,6,10,14,18-pentamethylheneicosane, including its chemical properties, potential applications, and relevant case studies.

- Molecular Formula: C26H54

- Molecular Weight: 366.707 g/mol

- LogP: 9.668 (indicating high lipophilicity)

- Density and Boiling Point: Not available

Biological Activity Overview

The biological activity of long-chain alkanes like 2,6,10,14,18-pentamethylheneicosane can be inferred from studies on related compounds. Alkanes are generally known for their low reactivity; however, specific branched alkanes have shown potential biological effects.

Antimicrobial Properties

Research has indicated that certain long-chain alkanes possess antimicrobial properties. For instance:

- Eicosane (C20H42) has been reported to exhibit antifungal activity .

- Hexadecane and other similar compounds have shown antioxidant and anti-inflammatory activities .

Although direct studies on 2,6,10,14,18-pentamethylheneicosane are sparse, its structural similarity to these compounds suggests potential antimicrobial properties that warrant further investigation.

Antioxidant Activity

In the context of antioxidant activity:

- Long-chain hydrocarbons can interact with free radicals and may contribute to oxidative stress reduction.

- Compounds such as octadecane have been noted for their antioxidant properties .

Case Studies and Research Findings

-

Study on Alkanes in Food Additives:

A study evaluated the use of various alkanes as feed additives in livestock. The results indicated that certain alkanes could enhance growth performance and health parameters in sheep . While this study did not directly involve 2,6,10,14,18-pentamethylheneicosane, it highlights the potential benefits of similar compounds. -

GC-MS Analysis of Plant Extracts:

Gas chromatography-mass spectrometry (GC-MS) analyses have identified 2,6,10,14,18-pentamethylheneicosane as a component in various plant extracts. These extracts demonstrated significant biological activities such as antimicrobial and antioxidant effects . Such findings suggest that this compound may also contribute to these activities when present in natural products.

Comparative Table of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| 2,6,10,14,18-Pentamethylheneicosane | C26H54 | 366.707 g/mol | Potential antimicrobial/antioxidant |

| Eicosane | C20H42 | 282.485 g/mol | Antifungal |

| Octadecane | C18H38 | 254.487 g/mol | Antioxidant |

| Hexadecane | C16H34 | 226.425 g/mol | Antioxidant/anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.